molecular formula F6NO2P B579219 Nitronium hexafluorophosphate CAS No. 19200-21-6

Nitronium hexafluorophosphate

Cat. No.: B579219
CAS No.: 19200-21-6
M. Wt: 190.969
InChI Key: DXWZKTLGZWTYPL-UHFFFAOYSA-N
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Description

Nitronium hexafluorophosphate is a nitrating reagent used in the nitration of alkanes such as methane, ethane, propane, n-butane, isobutane, neopentane, and cyclohexane .


Synthesis Analysis

This compound can be synthesized by adding it under dry nitrogen into a flame-dried 50-ml reaction flask equipped with a magnetic stirrer, condenser, nitrogen, and alkane inlet .


Molecular Structure Analysis

The molecular formula of this compound is F6NO2P . The SMILES string representation is [O-][NH+]=O.FP-(F)(F)(F)F .


Chemical Reactions Analysis

This compound is used in the nitration of alkanes such as methane, ethane, propane, n-butane, isobutane, neopentane, and cyclohexane . It has been shown to nitrate alkanes to give the corresponding nitroalkanes in useful yields without any accompanying oxidation products .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.97 g/mol . It is soluble in dichloromethane and nitroethane .

Scientific Research Applications

  • Electrophilic Nitration of Alkanes : Olah et al. (1997) demonstrated the nitration of alkanes like methane, ethane, propane, and others using nitronium hexafluorophosphate in specific solvents. This process involves the direct electrophilic insertion of the NO2+ ion into C-H and C-C sigma-bonds (Olah, Ramaiah, & Prakash, 1997).

  • Generation of Nitrating Agents : Bloom, Fleischmann, and Mellor (1987) described the generation of this compound as a nitrating agent in nitromethane and other solvents. This method efficiently nitrates various organic substrates including aromatics and alkenes (Bloom, Fleischmann, & Mellor, 1987).

  • P-doping of Carbon Nanotubes : Kim et al. (2009) reported the use of nitronium hexafluoroantimonate (a compound closely related to this compound) as a p-type dopant for single-walled carbon nanotubes. This process involved dissolving NHFA in a mixed solution and characterizing the treated samples, showing significant changes in properties like UV–VIS–NIR absorption and Raman spectroscopies (Kim et al., 2009).

  • Selective Removal of Metallic Carbon Nanotubes : An et al. (2005) discovered a method using nitronium hexafluoroantimonate for the diameter-selective removal of metallic single-walled carbon nanotubes. This process involved stirring or sonicating nanotube powder in a specific solution, where nitronium ions selectively attacked the sidewall of the metallic nanotubes (An et al., 2005).

  • Synthesis of Fluorinated Compounds : Jakowiecki, Loska, and Mąkosza (2008) utilized nitrones, including those derived from this compound, in reactions with fluoroalkenes to synthesize fluorinated isoxazolidine derivatives. These compounds are important in the synthesis of beta-amino acids and beta-lactams (Jakowiecki, Loska, & Mąkosza, 2008).

  • Extraction of Radiostrontium from Waste : Sengupta and Mohapatra (2012) explored the use of this compound in the extraction of radiostrontium from dilute nitric acid solutions, demonstrating its potential in nuclear waste management (Sengupta & Mohapatra, 2012).

  • Electrical Conductivity in Graphite Intercalation : Forsman and Mertwoy (1980) showed that nitronium ions, including this compound, can intercalate into graphite, forming highly electrically conducting compounds. This finding has implications in materials science and electronics (Forsman & Mertwoy, 1980).

Mechanism of Action

The results of a detailed study indicate direct electrophilic insertion of NO2+ into C-H and C-C final sigma-bonds .

Safety and Hazards

Nitronium hexafluorophosphate is classified as a skin corrosive and serious eye damage substance . It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The global Nitronium hexafluorophosphate market size is expected to gain market growth in the forecast period of 2023 to 2028 . This suggests that there is ongoing research and interest in this compound, and its applications may continue to expand in the future.

Properties

IUPAC Name

nitronium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWZKTLGZWTYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90940840
Record name Dioxoammonium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.970 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19200-21-6
Record name Phosphate(1-), hexafluoro-, nitryl (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioxoammonium hexafluoridophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90940840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitryl hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: Research indicates that Nitronium Hexafluorophosphate can nitrate aromatic compounds like pentamethylbenzene through two distinct mechanisms []:

  • Oxidation Followed by Nitration: This pathway involves the formation of an aromatic complex with NO+PF6-, which is then oxidized by nitrogen dioxide (NO2). This oxidation generates the nitronium ion in situ, leading to subsequent nitration. Interestingly, the dominance of either mechanism can be manipulated by adjusting the reactant ratios in the reaction system [].

A: this compound can act as an oxidizing agent, enabling the demethylation of certain methoxy-substituted aromatic compounds []. A prime example is the reaction of 2,3-dicyano-1,4-dimethoxynaphthalene with NO2PF6 in acetonitrile []. Instead of nitration, this reaction leads to the formation of 2,3-dicyano-1,4-naphthoquinone and N-methylacetamide. This suggests that the nitronium salt oxidizes the methoxy groups, ultimately leading to their removal from the aromatic ring [].

A: Yes, the reaction medium plays a critical role in the selectivity of nitrations using NO2PF6. Studies on the nitration of durene and prehnitene with NO2PF6 in nitromethane revealed that the rate of nitronium ion formation from nitric acid in this solvent is slower than both the mixing rate of reactants and the rate of the electrophilic aromatic substitution itself []. This means that if the reaction is not carefully controlled, the observed product ratios may be influenced by how quickly the reactants are mixed (mixing-disguised selectivity) rather than the intrinsic reactivity of the aromatic positions []. This highlights the importance of understanding and controlling mixing parameters to achieve desired selectivity in these reactions.

A: Absolutely. Research explored its use in the synthesis of nitroacetylenes []. Treating substituted bis(trialkylsilyl)acetylenes with NO2PF6 in polar solvents like nitromethane or acetonitrile led to the successful preparation of various new nitroacetylenes. This method offered yields ranging from 30-70% []. These electrophilic nitroacetylenes demonstrated reactivity with dienes, 1,3-dipolarophiles, and participated in other typical acetylene addition reactions []. This highlights the versatility of NO2PF6 in facilitating diverse chemical transformations.

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